Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester
Description
Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester (CAS: 134575-17-0) is a bicyclic carbamate derivative with a 3-azabicyclo[3.1.0]hexane core structure. The compound features a tert-butoxycarbonyl (Boc) group attached to the nitrogen of the azabicyclo ring. Key characteristics include:
- Molecular Formula: C₁₀H₁₈N₂O₂
- Molecular Weight: 198.26 g/mol
- Physical Properties: Melting point 110–111°C, boiling point 305.3±31.0°C (predicted), and solubility in DMSO (>20 mg/mL) .
- Applications: Serves as a critical intermediate in synthesizing Trovafloxacin (a fluoroquinolone antibiotic) and analogs.
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHTZGBRXSYOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895870-72-0 | |
| Record name | rac-tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester typically involves the reaction of 3-azabicyclo[3.1.0]hexane with carbamic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography or crystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine, a critical step in synthetic workflows.
Mechanistic Insight :
Acid-mediated cleavage proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol to generate the ammonium salt .
Nucleophilic Substitution Reactions
The free amine (post-Boc deprotection) undergoes alkylation or acylation to form derivatives.
Applications :
These derivatives are intermediates in pharmaceuticals targeting enzymes like ketohexokinase .
Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane core undergoes selective ring-opening under controlled conditions.
| Conditions | Products | Notes | References |
|---|---|---|---|
| H₂, Pd/C in ethanol | Partially saturated piperidine derivative | Retains carbamate functionality | |
| Oxidative (KMnO₄, H₂O) | Ring-opened dicarboxylic acid | Requires harsh conditions |
Mechanistic Insight :
Hydrogenation reduces the cyclopropane ring, while oxidation cleaves the bridgehead C–C bond.
Cross-Coupling Reactions
The amine participates in palladium-catalyzed couplings to generate biaryl or heteroaryl analogs.
Salt Formation
The amine forms stable salts with acids, enhancing solubility for pharmacological studies.
| Acid | Salt Form | Application | References |
|---|---|---|---|
| Hydrochloric acid | 3-Azabicyclo[3.1.0]hexan-1-amine hydrochloride | Crystallization standard | |
| Citric acid | Amine citrate | Formulation studies |
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Research indicates that derivatives of azabicyclo compounds exhibit significant antiviral and antimicrobial activities. The structural features of carbamic acid derivatives enhance their interaction with biological targets, making them promising candidates for drug development against various pathogens .
Case Study: Synthesis of Antiviral Agents
In a study exploring the synthesis of novel antiviral agents, carbamic acid derivatives were utilized as intermediates. The azabicyclo structure contributed to the compounds' ability to inhibit viral replication effectively. This highlights the potential of carbamic acid derivatives in designing new antiviral therapies .
Biochemical Research
Proteomics and Enzyme Inhibition
Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester has been employed in proteomics research as a biochemical tool for studying enzyme activity. Its ability to inhibit specific enzymes makes it valuable for elucidating metabolic pathways and understanding enzyme mechanisms .
Case Study: Inhibition of Enzymatic Activity
A study demonstrated that this compound effectively inhibited certain serine hydrolases, which are crucial in various biological processes. The inhibition was characterized using kinetic assays, confirming the compound's utility in biochemical assays and its role as a potential therapeutic agent targeting enzyme activity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to bind to enzymes or receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomerism and Substitution Patterns
The positional isomerism of the Boc group on the azabicyclo ring distinguishes several analogs:
Physicochemical Properties
- Solubility : Derivatives like 3-azabicyclo[3.1.0]hexane-2-carboxylic acid HCl (CAS: 72448-25-0) exhibit higher aqueous solubility due to ionizable carboxylic acid groups, unlike the Boc-protected carbamates .
- Thermal Stability : The Boc group in 134575-17-0 contributes to thermal stability (melting point >110°C), whereas unprotected amines (e.g., 3-azabicyclo[3.1.0]hexane hydrochloride) decompose at lower temperatures .
Biological Activity
Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester, also known as tert-butyl N-[2-(3-cyano-2-azabicyclo[3.1.0]hex-2-yl)-1-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-2-oxoethyl]carbamate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O₄ |
| Molecular Weight | 227.26 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 624.7 ± 40.0 °C |
| Flash Point | 331.6 ± 27.3 °C |
Pharmacological Activity
The biological activity of carbamic acid derivatives often revolves around their interaction with various receptors and enzymes in the body. Notably, compounds related to this structure have shown promise in the following areas:
1. Mu Opioid Receptor Antagonism:
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit activity at mu opioid receptors (MOR), which are crucial targets in pain management and addiction treatment . For instance, CP-866,087, a derivative of this compound class, has demonstrated significant antagonistic effects on MORs.
2. Antidiabetic Potential:
Compounds similar to carbamic acid derivatives have been explored for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin regulation . This suggests potential applications in treating type 2 diabetes.
3. Enzymatic Synthesis:
The synthesis of these compounds often involves biocatalytic processes that enhance their chiral properties and biological activity . The enzymatic approach not only improves yield but also ensures the production of active pharmaceutical ingredients with desired stereochemistry.
Case Studies
Several studies have highlighted the biological activity of carbamic acid derivatives:
Case Study 1: Mu Opioid Receptor Antagonists
In a study published by RSC Advances, researchers synthesized various azabicyclo compounds and evaluated their binding affinity to MORs. The findings indicated that certain substitutions on the azabicyclo framework significantly enhanced receptor binding and antagonistic activity .
Case Study 2: DPP-IV Inhibition
Another investigation focused on the antidiabetic effects of azabicyclo derivatives showed promising results in inhibiting DPP-IV activity in vitro. The study concluded that these compounds could be developed further as therapeutic agents for managing diabetes mellitus .
Q & A
Q. Example Conditions :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Reduction | NaBH, MeOH/CHCl, -15°C | 78% | >99% ee |
| Boc Protection | BocO, DMAP, DCM, rt | 85% | 98% (HPLC) |
Advanced: How does the bicyclic scaffold influence reactivity in further functionalization?
The 3-azabicyclo[3.1.0]hexane core imposes steric constraints, directing regioselective reactions:
- Nucleophilic substitution : Preferentially occurs at the less hindered bridgehead position (e.g., amidation at the azetidine nitrogen) .
- Ring-opening reactions : Acidic conditions (e.g., HCl/dioxane) cleave the Boc group, generating a reactive amine intermediate for coupling (e.g., peptide synthesis) .
- Stability : The bicyclic structure resists racemization under mild conditions, critical for chiral drug intermediates (e.g., saxagliptin precursors in ) .
Advanced: What analytical challenges arise in quantifying enantiomeric excess (ee) for derivatives?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases to resolve enantiomers. Retention time shifts correlate with ee .
- Circular Dichroism (CD) : Detects conformational changes in UV-active derivatives (e.g., aryl-substituted analogs) .
- Contradictions : Some methods (e.g., NMR derivatization with chiral auxiliaries) may underestimate ee due to overlapping signals, requiring cross-validation .
Advanced: How do decomposition pathways impact storage and handling?
- Thermal degradation : At >40°C, the Boc group decomposes, releasing CO and tert-butanol, confirmed by TGA-MS analysis .
- Hydrolysis : Aqueous acidic/basic conditions cleave the carbamate bond, forming 3-azabicyclo[3.1.0]hexan-1-amine. Stabilize with inert atmospheres (N) and desiccants .
- Handling : Use PPE (gloves, respirators) to avoid respiratory irritation (GHS Category 3) and skin corrosion .
Advanced: What strategies optimize stereochemical control during scale-up?
- Catalytic asymmetric synthesis : Chiral ligands (e.g., Jacobsen’s salen complexes) improve ee in hydrogenation steps .
- Crystallization-induced dynamic resolution : Enantiomeric enrichment via selective crystallization of diastereomeric salts (e.g., tartaric acid derivatives) .
- DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) identifies optimal parameters (temperature, solvent ratio) for reproducibility .
Advanced: How is this compound applied in medicinal chemistry?
- Peptidomimetics : The rigid scaffold mimics peptide β-turns, enhancing metabolic stability in protease inhibitors (e.g., HIV-1 protease) .
- Kinase inhibitors : Functionalized derivatives (e.g., indole-carbamate hybrids) show selective agonism/antagonism (e.g., GPR40 agonists in ) .
- Case Study : Boc-protected 3-azabicyclo[3.1.0]hexane intermediates are critical in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like saxagliptin .
Advanced: What computational methods predict its physicochemical properties?
- DFT calculations : Predict pKa (~8.5 for the secondary amine after Boc deprotection) and logP (~2.1) using Gaussian09 with B3LYP/6-31G* basis sets .
- MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
Basic: What safety protocols are essential for laboratory handling?
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS respiratory irritant) .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- First aid : Immediate eye irrigation (15 min) for exposure, as the compound causes severe eye irritation .
Advanced: How are impurities profiled and controlled in API synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
